3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
Description
This compound belongs to a class of heterocyclic molecules featuring a 1,2,4-oxadiazole ring fused with a dihydroquinolinone scaffold. The presence of a 2-bromophenyl substituent on the oxadiazole ring and a fluorine atom at the 6-position of the quinolinone core distinguishes its structural and electronic properties. Such modifications are often designed to enhance bioactivity, solubility, or binding affinity in medicinal chemistry applications . The methyl group at the 1-position of the quinolinone further contributes to steric and metabolic stability.
Properties
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN3O2/c1-23-9-13(16(24)12-8-10(20)6-7-15(12)23)18-21-17(22-25-18)11-4-2-3-5-14(11)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIIZLBXVVCFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group is coupled with a halogenated precursor.
Formation of the quinoline core: The quinoline ring can be synthesized through various methods, including the Skraup synthesis or Friedländer synthesis, depending on the starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by the following molecular formula:
- Molecular Formula : C23H25BrN4O2
- Molecular Weight : 469.4 g/mol
- IUPAC Name : 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]propan-1-one
The structure features a quinoline core modified with a bromophenyl oxadiazole moiety, which contributes to its biological activity.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- In vitro studies revealed that the compound exhibits a high level of antimitotic activity, with mean GI50 values indicating effective inhibition of cell growth in human tumor cells .
- The National Cancer Institute (NCI) protocols were employed to assess its efficacy across a panel of cancer cell lines, showing promising results in inhibiting cell proliferation .
Antimicrobial Activity
The compound also shows notable antimicrobial properties:
- Research indicates that derivatives of oxadiazole compounds exhibit antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, suggesting potential for development as antibacterial agents .
Potential Mechanisms Include:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial effects could arise from disruption of bacterial cell membranes.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells has been suggested as a possible mechanism.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the oxadiazole ring can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent positions, halogenation patterns, and core heterocyclic systems. Below is a comparative analysis based on available literature and patent
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Position Effects: The 2-bromophenyl group in the target compound may enhance π-π stacking interactions compared to meta- or para-brominated analogs (e.g., BF13855, Compound 41) . Fluorine at 6-position: This electron-withdrawing group likely improves metabolic stability and membrane permeability relative to non-fluorinated analogs .
Biological Activity Trends :
- HE22 demonstrated significant production levels in Streptomyces isolates (7.5 × 10¹⁴), suggesting optimized biosynthesis pathways for oxadiazole derivatives .
- The target compound’s methyl group may confer better pharmacokinetic properties than the ethyl-substituted BF13855, though direct comparative data are lacking .
Biological Activity
The compound 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₁H₈BrN₃O₂F
- Molecular Weight : 297.11 g/mol
- SMILES Notation :
Cc1c[nH]c(=O)c2c(c(c(c(c2Br)C(=O)N1)N=N)C(F)=C)N)
Research indicates that this compound acts primarily through the inhibition of specific enzymes and receptors involved in various biological pathways. Notably:
- GTPase KRas Inhibition : The compound has shown significant inhibitory effects on GTPase KRas, a protein frequently mutated in cancers. The reported EC50 value for this interaction is approximately 30 µM , indicating moderate potency in disrupting KRas signaling pathways .
Biological Activity Overview
The biological activity of this compound has been evaluated across various biological assays:
1. Anticancer Activity
In a study assessing the anticancer potential of the compound against various cancer cell lines, it was found to exhibit significant cytotoxic effects. The IC50 values ranged from 20 to 35 µM , indicating its potential as a lead compound in cancer therapy. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
2. Antimicrobial Properties
The compound demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Candida albicans | 20 |
These results suggest that the compound may have therapeutic applications in treating infections caused by resistant bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
